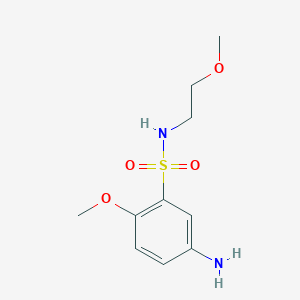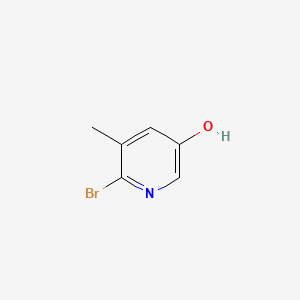![molecular formula C9H11N3OS B1517728 N-(2-Methoxyethyl)thieno[3,2-d]pyrimidin-4-amin CAS No. 1097168-21-2](/img/structure/B1517728.png)
N-(2-Methoxyethyl)thieno[3,2-d]pyrimidin-4-amin
Übersicht
Beschreibung
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which makes them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical properties.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: Its derivatives are used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine inhibits the activity of Cytochrome bd oxidase . This inhibition leads to a decrease in ATP production, as evidenced by the ATP IC 50 values observed in various mycobacterial strains .
Biochemical Pathways
The inhibition of Cytochrome bd oxidase by N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine affects the oxidative phosphorylation pathway . This pathway is crucial for energy metabolism in Mycobacterium tuberculosis .
Result of Action
The result of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine’s action is a decrease in ATP production in Mycobacterium tuberculosis . This decrease in energy production can inhibit the growth and proliferation of the bacteria .
Action Environment
The efficacy of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by the expression levels of the Cytochrome bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, it was observed that all derivatives were much less potent against Mycobacterium tuberculosis H37Rv compared to a clinical isolate strain, which may be attributed to the higher expression of the Cytochrome bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4-amine core. One common approach is the cyclization of appropriate thiophene derivatives with amidine or guanidine derivatives under acidic or basic conditions. The methoxyethyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidin-4-amine: Lacks the methoxyethyl group.
N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine: Similar structure with an ethoxyethyl group instead of methoxyethyl.
N-(2-hydroxyethyl)thieno[3,2-d]pyrimidin-4-amine: Contains a hydroxyethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-4-3-10-9-8-7(2-5-14-8)11-6-12-9/h2,5-6H,3-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVGCOFOZMMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)

![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)











